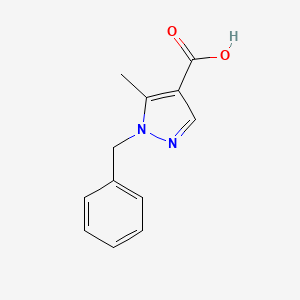

1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid

Description

1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid (C₁₂H₁₂N₂O₂) is a pyrazole derivative characterized by a benzyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring. Its molecular structure (SMILES: CC1=C(C=NN1CC2=CC=CC=C2)C(=O)O) and InChIKey (LKXGSWZWOBKKRP-UHFFFAOYSA-N) confirm its stereochemistry . Despite its structural clarity, experimental data on its biological activity or synthetic routes remain unreported in the literature .

Properties

IUPAC Name |

1-benzyl-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(12(15)16)7-13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXGSWZWOBKKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288252-42-6 | |

| Record name | 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl compound. This reaction typically requires mild conditions and can be catalyzed by acids or bases .

Industrial Production Methods: For industrial production, the synthesis of 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid often involves the use of readily available starting materials and scalable reaction conditions. The process may include steps such as esterification, cyclization, and subsequent functional group modifications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Carboxylic Acids

Structural and Physicochemical Comparisons

The table below highlights key differences between 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid and analogous compounds:

Key Observations:

- Carboxylic Acid Position : The 4-carboxyl group in the target compound contrasts with 3- or 5-carboxyl derivatives (e.g., ), which may alter hydrogen-bonding interactions in biological targets.

- Synthetic Accessibility : Unlike the target compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . The absence of reported synthetic routes for the target compound limits its practical application.

Spectral and Theoretical Comparisons

- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid () has experimentally validated FT-IR and NMR spectra, revealing O-H stretching at 3435 cm⁻¹ and aromatic C-H vibrations at 3065 cm⁻¹. Theoretical calculations (DFT/B3LYP) align with its crystal structure, confirming planar geometry .

- 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid lacks experimental spectral data, though its predicted CCS values suggest utility in metabolomics workflows .

Biological Activity

1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid is C12H12N2O2. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The carboxylic acid group can form hydrogen bonds with target proteins, while the benzyl and methyl groups influence the compound's binding affinity and specificity.

Biological Activities

Research indicates that 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values ranging from 0.95 nM to 49.85 µM .

- Anti-inflammatory Effects : Pyrazole derivatives are reported to possess anti-inflammatory properties. In particular, compounds have been tested for their ability to reduce edema in animal models, showing efficacy comparable to established anti-inflammatory drugs like indomethacin .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains, including E. coli and Bacillus subtilis. Some derivatives showed promising results in inhibiting microbial growth at low concentrations .

Case Studies

-

Anticancer Study : A study investigated the effects of pyrazole derivatives on BRAF mutant melanoma cells. The compound was found to inhibit BRAF signaling pathways effectively, leading to reduced cell proliferation and increased apoptosis .

Compound IC50 (μM) Target 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid 3.79 MCF7 Similar derivative 0.24 BRAF - Anti-inflammatory Study : In an experiment assessing anti-inflammatory effects, the compound was tested against carrageenan-induced edema in mice. The results indicated a significant reduction in inflammation compared to control groups .

- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of pyrazole derivatives against Mycobacterium tuberculosis and various bacterial strains. The results demonstrated substantial inhibition rates, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-5-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, a carbonyl source (e.g., DMF-DMA), and a substituted hydrazine (e.g., benzyl hydrazine). Hydrolysis of the intermediate ester (e.g., ethyl 5-methyl-1-benzyl-1H-pyrazole-4-carboxylate) under basic conditions yields the carboxylic acid derivative . Key parameters to optimize include:

- Reagent stoichiometry : Excess DMF-DMA improves cyclization efficiency.

- Temperature : Cyclocondensation at 80–100°C minimizes side reactions.

- Hydrolysis conditions : Use of NaOH/EtOH at reflux ensures complete ester conversion.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) . SHELXL is recommended for refinement, with validation via R-factor analysis (<0.05) and PLATON for symmetry checks .

- FTIR and NMR : Confirm functional groups (e.g., carboxylic acid O–H stretch at 2500–3000 cm⁻¹, pyrazole ring protons at δ 6.5–8.0 ppm) .

- DFT calculations : Compare experimental IR/Raman spectra with B3LYP/6-311++G(d,p) theoretical models to validate structural assignments .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?

Discrepancies often arise from solvent effects or intermolecular interactions not modeled in gas-phase DFT. Mitigation strategies include:

- Solvent correction : Apply the Polarizable Continuum Model (PCM) to DFT calculations to simulate aqueous or ethanol environments .

- Conformational analysis : Use Gaussian or ORCA to explore low-energy conformers and match experimental NMR coupling constants .

- Vibrational mode scaling : Apply a uniform scaling factor (e.g., 0.961 for B3LYP) to align theoretical IR frequencies with experimental data .

Q. What challenges arise in crystallizing this compound, and how can twinning or disorder be addressed?

- Twinning : Common in pyrazole derivatives due to flexible benzyl groups. Use SHELXD for initial structure solution and TWINLAW in SHELXL to refine twin domains .

- Disordered moieties : Apply PART and SIMU restraints in SHELXL to model overlapping benzyl positions. Validate with Fo/Fc maps .

- Hydrogen bonding : Use Mercury software to analyze graph sets (e.g., motifs) and predict stability .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s pharmacological potential?

- Target selection : Prioritize enzymes (e.g., COX-2, carbonic anhydrase) where pyrazole-carboxylic acids show precedent .

- Dose-response assays : Use IC50 determination via fluorometric or colorimetric methods (e.g., MTT for cytotoxicity).

- ADMET profiling : Employ SwissADME for logP and BBB permeability predictions, validated with in vitro CYP450 inhibition assays .

Methodological Considerations

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline forms of this compound?

- Graph set analysis : Classify interactions (e.g., ) using Etter’s notation to identify primary (intramolecular) vs. secondary (intermolecular) motifs .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., O⋯H vs. C⋯H) with CrystalExplorer to correlate packing with solubility .

Q. How can synthetic byproducts or impurities be identified and minimized?

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect unreacted hydrazine or ester intermediates.

- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to remove hydrophobic byproducts.

- In situ monitoring : Employ ReactIR to track reaction progress and abort if side products exceed 5% .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data from different studies?

- Validation tools : Cross-check with CheckCIF (IUCr) to identify symmetry or displacement errors .

- Temperature effects : Compare data collected at 293 K vs. 100 K; thermal motion may alter torsion angles .

- Publically archived data : Re-refine deposited CIFs (e.g., CCDC entries) using updated SHELXL versions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.